N-{3-[4-(dimethylamino)phenyl]propyl}-N'-(1-phenylethyl)ethanediamide
Description
N-{3-[4-(Dimethylamino)phenyl]propyl}-N'-(1-phenylethyl)ethanediamide is a substituted ethanediamide derivative characterized by two distinct substituents:
- N-terminal: A propyl chain linked to a 4-(dimethylamino)phenyl group.
- N'-terminal: A 1-phenylethyl group, contributing aromaticity and lipophilicity.
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16(18-9-5-4-6-10-18)23-21(26)20(25)22-15-7-8-17-11-13-19(14-12-17)24(2)3/h4-6,9-14,16H,7-8,15H2,1-3H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCONVKGXDWOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCCC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(dimethylamino)phenyl]propyl}-N’-(1-phenylethyl)ethanediamide typically involves a multi-step process. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 3-bromopropylamine to form an intermediate, which is then reacted with N-(1-phenylethyl)ethanediamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(dimethylamino)phenyl]propyl}-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{3-[4-(dimethylamino)phenyl]propyl}-N’-(1-phenylethyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as part of drug discovery efforts.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which N-{3-[4-(dimethylamino)phenyl]propyl}-N’-(1-phenylethyl)ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparisons
Backbone Flexibility :
- The target compound’s ethanediamide backbone allows conformational flexibility compared to the rigid phthalimide structure in 3-chloro-N-phenyl-phthalimide . This flexibility may enhance binding to biological targets or polymer matrices.
Solubility and Polarity: The dimethylamino group in the target compound increases polarity, likely improving aqueous solubility relative to the chloro-phenyl analog in . However, the 1-phenylethyl group introduces lipophilicity, balancing solubility for drug-like properties .
Functional Group Diversity :
- Unlike the propane-diyl-bridged ethanediamide in , the target compound lacks cross-linking capacity but offers asymmetric substitution, enabling site-specific interactions (e.g., receptor binding) .
Research Findings and Implications
- Polymer Science: Phthalimide derivatives () are established monomers for high-performance polyimides. The target compound’s ethanediamide backbone may offer thermal stability comparable to phthalimides but with tunable solubility for niche polymer applications .
- Pharmaceutical Potential: Ethanediamides with aromatic substituents () often exhibit CNS activity due to blood-brain barrier penetration. The dimethylamino and phenylethyl groups in the target compound align with structural motifs seen in neuroactive agents .
- Limitations : Empirical data on the target compound (e.g., melting point, solubility) are absent in available literature. Further synthesis and characterization are required to validate inferred properties.
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C18H24N2
- Molecular Weight : 284.4 g/mol
- CAS Number : Not specifically listed but related to various fentanyl analogs.
Structure
The compound consists of a propyl chain linked to a dimethylamino phenyl group and an ethyl group attached to a phenyl moiety. The structural complexity contributes to its interaction with opioid receptors.
N-{3-[4-(dimethylamino)phenyl]propyl}-N'-(1-phenylethyl)ethanediamide is believed to exert its effects primarily through the modulation of opioid receptors, specifically the mu-opioid receptor (MOR). This interaction leads to analgesic effects, similar to other synthetic opioids.
Pharmacodynamics
Research indicates that compounds in this class can exhibit high potency and efficacy at opioid receptors. Some studies suggest that such compounds may have:
- Analgesic effects : Comparable to morphine but with potentially higher potency.
- Sedative properties : Inducing sedation and euphoria.
- Respiratory depression : A significant risk associated with opioid use.
Toxicity Profile
The toxicity of this compound has not been extensively documented in public databases. However, similar compounds are known to pose serious health risks, including:
- Respiratory failure : A major cause of mortality in opioid overdoses.
- Cardiovascular effects : Potential for arrhythmias or hypotension.
- Neurotoxicity : High doses may lead to seizures or other neurological impairments.
Case Studies
- Case Study on Overdose : A report documented an overdose case involving a fentanyl analog where patients exhibited severe respiratory depression and required immediate naloxone administration for reversal.
- Clinical Trials : Limited clinical trials have explored the analgesic efficacy of similar compounds, indicating promising results in pain management but highlighting the need for careful dosage control due to the risk of addiction and overdose.
Comparative Analysis with Other Fentanyl Derivatives
| Compound Name | Potency (relative to morphine) | Main Effects | Toxicity Risk |
|---|---|---|---|
| This compound | High | Analgesia, sedation | High |
| Fentanyl | 50-100x | Analgesia | High |
| Sufentanil | 500-1000x | Analgesia, sedation | Very High |
| Alfentanil | 10-20x | Analgesia | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
